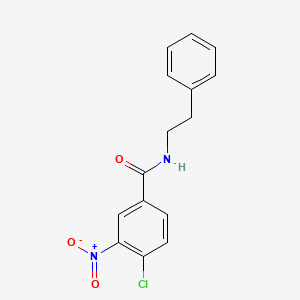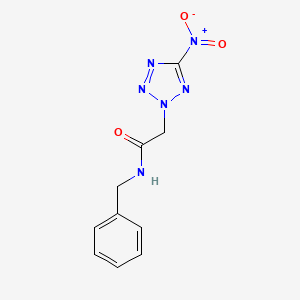![molecular formula C16H14N2O5S B5720562 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5720562.png)
2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid, also known as NBT-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid involves the inhibition of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression. By inhibiting HDAC, 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid can alter the expression of genes that are involved in cell growth and survival, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the elimination of abnormal cells in the body. Additionally, 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes it a potential candidate for cancer therapy with fewer side effects than traditional chemotherapy drugs. However, one of the limitations of 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid. One potential area of focus is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to investigate the potential use of 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, the development of new formulations and delivery methods for 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid could enhance its bioavailability and efficacy in vivo.
Conclusion:
In conclusion, 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid is a chemical compound that has shown promising results in scientific research for its potential applications in cancer therapy and the treatment of inflammatory diseases. Its mechanism of action involves the inhibition of HDAC, which can alter gene expression and induce apoptosis in cancer cells. While there are limitations to its use, further research and development could lead to new and innovative applications for 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid in the field of medicine.
Méthodes De Synthèse
2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid can be synthesized through a multistep process that involves the reaction of 4-nitrobenzyl bromide with thioacetic acid, followed by the reaction of the resulting product with 2-aminobenzoic acid. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid has been investigated for its potential use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
2-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c19-15(17-14-4-2-1-3-13(14)16(20)21)10-24-9-11-5-7-12(8-6-11)18(22)23/h1-8H,9-10H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZUMLRLOBUPQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(4-Nitrobenzyl)thio]acetyl}amino)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(2-fluorophenyl)-N'-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5720529.png)
![N-2-adamantyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5720536.png)



![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5720579.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B5720583.png)